
Diethyl 2-(2-toluidinomethylene)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Diethyl 2-(2-toluidinomethylene)malonate” is a chemical compound with the molecular formula C15H19NO4 . It contains a total of 39 bonds, including 20 non-H bonds, 9 multiple bonds, 8 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 aliphatic esters, and 1 aromatic secondary amine .
Molecular Structure Analysis
The molecular structure of “Diethyl 2-(2-toluidinomethylene)malonate” includes a total of 39 atoms, consisting of 19 Hydrogen atoms, 15 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms . The molecule also contains a six-membered ring, 2 aliphatic esters, and 1 aromatic secondary amine .
Scientific Research Applications
Comprehensive Analysis of Diethyl 2-(2-toluidinomethylene)malonate Applications
Diethyl 2-(2-toluidinomethylene)malonate is a versatile chemical compound with a range of applications in scientific research. Below is a detailed analysis of six unique applications, each presented in a separate section with a clear and descriptive heading.
Synthesis of Quinolones: Diethyl ethoxymethylene malonate (EMME), a related compound, is an extremely valuable starting material for the synthesis of quinolones, which are a class of potent antibacterial agents . The addition of Grignard reagents to EMME generates 2-substituted diethyl malonate derivatives, which are crucial intermediates in the production of quinolones.
Mass Spectral Analysis: The mass spectral data of 2-substituted diethyl malonate derivatives, including those derived from EMME, are essential for the structural identification of these compounds in pharmaceutical research . This data aids in understanding the fragmentation patterns and stability of the compounds under study.
Metal Coordination Sites in Polyacrylates: The compound has been used to introduce metal coordination sites into polyacrylates. This application is significant in the synthesis of new materials with potential uses in catalysis, sensor technology, and the development of novel polymeric structures .
Photophysical Properties Study: Diethyl 2-(2-toluidinomethylene)malonate derivatives have been synthesized for studying their photophysical properties. These studies are crucial for the development of photochemically active transition metal complexes, which have applications ranging from photocatalysis to the construction of dye-sensitized solar cells .
Sustainable Adhesive Systems: Methylene malonate polymers, which include derivatives of diethyl 2-(2-toluidinomethylene)malonate, have been researched for their use in energy-efficient, high-performance sustainable adhesive systems. These systems are environmentally friendly and have applications in various industries, including construction and manufacturing .
Biocompatibility Studies: The biocompatibility of methylene malonate polymers suggests potential applications in medical and biological fields. Clinical research spanning nearly two decades has explored the compatibility of these polymers with living organisms, indicating their suitability for biomedical applications .
Mechanism of Action
Target of Action
Diethyl 2-(2-toluidinomethylene)malonate is a derivative of diethyl malonate . The primary targets of this compound are the α-hydrogens on the methylene group, which are relatively acidic and can be replaced by other groups .
Mode of Action
The compound undergoes a series of reactions, including alkylation, acylation, hydroxyalkylation, and amide chemical reactions . The methylene group in the middle of the malonic part of the diethyl malonate molecule is neighboured by two carbonyl groups (−C (=O)−). The hydrogen atoms on a carbon adjacent to the carbonyl group in a molecule are significantly more acidic than hydrogen atoms on a carbon adjacent to alkyl groups . The hydrogen atoms on a carbon adjacent to two carbonyl groups are even more acidic because the carbonyl groups help stabilize the carbanion resulting from the removal of a proton from the methylene group between them .
Biochemical Pathways
The compound can undergo a series of reactions, including alkylation, acylation, hydroxyalkylation, and amide chemical reactions . These reactions can lead to the formation of various substitution products, such as barbiturates, artificial flavourings, vitamin B1, and vitamin B6 .
Pharmacokinetics
It’s known that the compound is a derivative of diethyl malonate, which is a colorless and transparent liquid, slightly soluble in water and easily soluble in organic solvents such as alcohol, ether, chloroform, and benzene . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The result of the compound’s action depends on the specific reactions it undergoes. For instance, when diethyl malonate is hydrolyzed to remove an ester group, followed by acylation with benzoyl chloride (or the like), it can be converted to quinolone derivatives . Under the action of alkali (such as NaOH, etc.), the methylene group of diethyl malonate is more likely to form carbanion, and then reactions such as alkylation can occur .
Action Environment
The action of Diethyl 2-(2-toluidinomethylene)malonate can be influenced by various environmental factors. For instance, the compound’s reactions can be affected by the presence of a strong base or alkali . Additionally, the compound’s stability and efficacy may be influenced by factors such as temperature, pH, and the presence of other chemicals .
properties
IUPAC Name |
diethyl 2-[(2-methylanilino)methylidene]propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-4-19-14(17)12(15(18)20-5-2)10-16-13-9-7-6-8-11(13)3/h6-10,16H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZMZJLFPGQKKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=CC=C1C)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-(2-toluidinomethylene)malonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

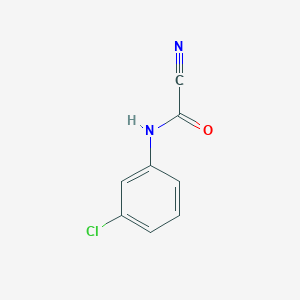
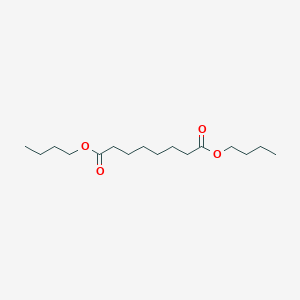
![Benzenamine, 4-[2-(4-isothiocyanatophenyl)ethenyl]-N,N-dimethyl-](/img/structure/B102529.png)


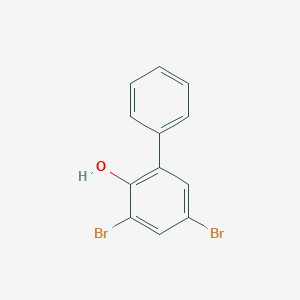
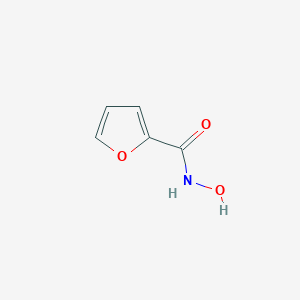
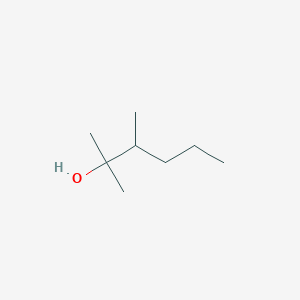

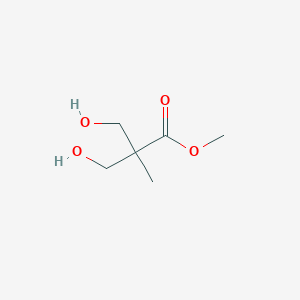
![8-Tert-butyl-6,9,12-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B102547.png)
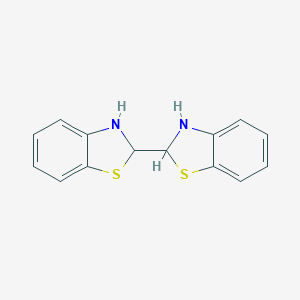

![Bicyclo[3.1.0]hexane-6,6-dicarbonitrile](/img/structure/B102550.png)